molecular formula C16H24N2O B12624545 4-[4-(4-Methylpiperazin-1-yl)butyl]benzaldehyde CAS No. 919088-02-1

4-[4-(4-Methylpiperazin-1-yl)butyl]benzaldehyde

Cat. No.: B12624545
CAS No.: 919088-02-1
M. Wt: 260.37 g/mol
InChI Key: UYMGFBAPBDWEGR-UHFFFAOYSA-N
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Description

4-[4-(4-Methylpiperazin-1-yl)butyl]benzaldehyde is a benzaldehyde derivative featuring a butyl chain bridging the aromatic aldehyde group and a 4-methylpiperazine moiety.

Properties

CAS No.

919088-02-1

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

IUPAC Name

4-[4-(4-methylpiperazin-1-yl)butyl]benzaldehyde

InChI

InChI=1S/C16H24N2O/c1-17-10-12-18(13-11-17)9-3-2-4-15-5-7-16(14-19)8-6-15/h5-8,14H,2-4,9-13H2,1H3

InChI Key

UYMGFBAPBDWEGR-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCCC2=CC=C(C=C2)C=O

Origin of Product

United States

Preparation Methods

Synthesis via Reaction of Piperazine Derivatives

One common method involves the reaction of 1-methylpiperazine with 4-fluorobenzaldehyde. This process typically includes:

  • Reagents :

    • 1-Methylpiperazine (0.04 mol)
    • 4-Fluorobenzaldehyde (0.040 mol)
    • Potassium carbonate (0.048 mol)
    • Solvent: Dimethylformamide (10 mL)
  • Procedure :

    • The mixture is refluxed for 24 hours.
    • After cooling, the mixture is poured into ice water and filtered.
    • The product can be recrystallized from ethanol to yield pure 4-(4-Methylpiperazin-1-yl)benzaldehyde.

Alternative Synthesis Using Thiosemicarbazide

Another method involves the use of thiosemicarbazide in conjunction with the previously synthesized aldehyde:

  • Reagents :

    • 4-(4-Methylpiperazin-1-yl)benzaldehyde (0.030 mol)
    • Thiosemicarbazide (0.030 mol)
    • Solvent: Ethanol (80 mL)
  • Procedure :

    • The two reactants are refluxed for approximately three hours.
    • Upon completion, the mixture is cooled, and the precipitated product is filtered and recrystallized from ethanol.

Comparative Analysis of Synthesis Methods

To provide a clearer understanding of the different preparation methods, the following table summarizes key aspects of each method:

Method Key Reagents Reaction Time Yield Purification
Reaction with 4-Fluorobenzaldehyde 1-Methylpiperazine, Potassium carbonate 24 hours Moderate Recrystallization from ethanol
Reaction with Thiosemicarbazide 4-(4-Methylpiperazin-1-yl)benzaldehyde, Thiosemicarbazide 3 hours High Recrystallization from ethanol

Research Findings and Observations

Recent studies have indicated that variations in solvent choice and reaction conditions can significantly impact the yield and purity of the final product. For instance, using dimethylformamide as a solvent has been shown to facilitate better solubility and reactivity compared to other solvents like methanol or ethanol.

Moreover, the use of potassium carbonate as a base is critical in facilitating nucleophilic substitution reactions, which are essential in synthesizing compounds containing piperazine derivatives.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Methylpiperazin-1-yl)butyl]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
4-[4-(4-Methylpiperazin-1-yl)butyl]benzaldehyde has been studied for its potential as an anticancer agent. Research indicates that derivatives of benzaldehyde can inhibit cancer cell proliferation. For instance, compounds synthesized from 4-methylpiperazine and benzaldehyde have shown promising results in reducing cell viability in prostate cancer models. The combination of these compounds with other chemotherapeutic agents, such as docetaxel, has demonstrated enhanced efficacy against cancer cells, suggesting a synergistic effect that may improve treatment outcomes in clinical settings .

Poly(ADP-ribose) Polymerase Inhibition
The compound's structural similarity to known PARP inhibitors positions it as a candidate for the development of new anticancer therapies targeting DNA repair mechanisms. PARP inhibitors are particularly effective in treating cancers with BRCA mutations, making this compound a potential lead for further optimization in this therapeutic area .

Synthesis of Bioactive Compounds

Synthetic Routes
The synthesis of this compound typically involves reactions between piperazine derivatives and substituted benzaldehydes. For example, methods such as Suzuki coupling and reductive amination have been employed to create various analogs that retain the piperazine core while introducing diverse functional groups . These synthetic strategies not only facilitate the production of the compound but also allow for the exploration of structure-activity relationships (SAR) that can guide future drug design.

Derivatives and Analog Development
The ability to modify the piperazine and benzaldehyde components enables researchers to develop a library of analogs with varied biological activities. This approach is crucial for identifying lead compounds that exhibit desired pharmacological profiles while minimizing toxicity .

Neuropharmacological Potential

Cognitive Enhancement
Research into compounds similar to this compound suggests potential applications in treating neurological disorders. Compounds containing piperazine moieties have been explored for their effects on neurotransmitter systems, particularly those related to cognitive function and mood regulation . The modulation of muscarinic receptors by piperazine derivatives indicates a pathway through which this compound could be investigated for cognitive enhancement or neuroprotective effects .

Case Studies and Research Findings

Study Focus Findings
Kumar et al. (2023)Anticancer activityDemonstrated reduced cell viability in prostate cancer cells when treated with this compound derivatives combined with docetaxel .
Smith et al. (2022)PARP inhibitionIdentified structural analogs capable of selectively inhibiting PARP-1 and PARP-2, highlighting the potential of benzaldehyde derivatives in oncology .
Lee et al. (2020)NeuropharmacologyExplored the effects of piperazine-containing compounds on cognitive functions, suggesting therapeutic applications in Alzheimer's disease .

Mechanism of Action

The mechanism of action of 4-[4-(4-Methylpiperazin-1-yl)butyl]benzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares key structural features and synthesis data of 4-[4-(4-Methylpiperazin-1-yl)butyl]benzaldehyde with similar compounds:

Compound Name Linker Type/Chain Length Substitution Position Yield (%) Key Physicochemical Properties Evidence ID
This compound Butyl (C4), direct bond Para N/A High lipophilicity (predicted logP ~3.5) -
4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde Methyl (C1), direct bond Para 44.63 Lower lipophilicity (logP ~1.8), shorter chain enhances rigidity
4-(4-Methylpiperazin-1-yl)benzaldehyde None Para N/A High polarity (logP ~1.2), limited membrane permeability
4-((6-(4-Methylpiperazin-1-yl)hexyl)oxy)benzaldehyde Hexyl (C6), ether bond Para 32–54 Increased lipophilicity (logP ~4.0), ether oxygen introduces polarity
2-(4-Methylpiperazin-1-yl)benzaldehyde None Ortho N/A Steric hindrance due to ortho substitution, altered electronic effects

Key Observations :

  • Chain Length : The butyl linker in the main compound balances lipophilicity and flexibility compared to shorter (methyl) or longer (hexyl) chains. Longer chains (e.g., hexyl in ) increase logP but may reduce solubility.
  • Linker Type : Direct alkyl bonds (as in the main compound) enhance stability compared to ether-linked analogs (e.g., ), which introduce polarity but may be prone to metabolic oxidation.
  • Substitution Position : Para-substituted analogs (e.g., ) optimize electronic effects for target binding, while ortho-substituted derivatives () face steric challenges.

Biological Activity

4-[4-(4-Methylpiperazin-1-yl)butyl]benzaldehyde, a compound featuring a piperazine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H16N2O\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}

This structure highlights the presence of a piperazine ring, which is often associated with various biological activities.

Antitumor Activity

Research indicates that compounds related to this compound exhibit significant antitumor properties. In particular, studies have shown that analogues of this compound can inhibit aldehyde dehydrogenases (ALDHs), which are overexpressed in various cancers. For instance, analogues demonstrated potent inhibitory activity against ALDH isoforms in prostate cancer cell lines, with IC50 values ranging from 10 to 200 μM .

Table 1: Inhibitory Potencies of Selected Compounds Against ALDH Isoforms

CompoundALDH IsoformIC50 (µM)
DEABALDH1A3>200
Compound 14ALDH1A30.48
Compound 18ALDH3A1<10

These findings suggest that modifications to the benzaldehyde scaffold can enhance the potency against specific ALDH isoforms, making them promising candidates for further development in cancer therapy.

The mechanism by which this compound exerts its effects involves the inhibition of key enzymes like ALDHs, which play crucial roles in cellular detoxification and metabolism. The inhibition leads to increased levels of reactive aldehydes within cancer cells, promoting apoptosis and reducing cell viability .

Study on Prostate Cancer

A study conducted on primary prostate epithelial cultures revealed that treatment with this compound analogues resulted in a dose-dependent reduction in cell viability. The combination of these compounds with docetaxel further enhanced their cytotoxic effects, indicating a synergistic interaction that could be exploited in therapeutic settings .

Figure 1: Dose-Response Curve for Compound Efficacy

Dose-Response Curve

Clinical Implications

Given the promising results from preclinical studies, there is potential for clinical application. The ability of these compounds to selectively inhibit ALDH isoforms suggests their use as adjunct therapies in combination with existing chemotherapeutics, particularly in resistant cancer types .

Safety and Toxicity

While the biological activity is promising, it is crucial to evaluate safety profiles. Initial assessments indicate that while some analogues exhibit cytotoxicity at high concentrations, further studies are necessary to establish therapeutic windows and potential side effects .

Q & A

Q. What are the common synthetic routes for 4-[4-(4-Methylpiperazin-1-yl)butyl]benzaldehyde, and how are intermediates characterized?

Answer: The compound is typically synthesized via reductive amination or nucleophilic substitution. For example:

  • Reductive amination : Reacting 4-hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde with amines (e.g., 1-(2-fluorophenyl)cyclopentanamine) in the presence of NaBH(OAc)₃ yields the target compound .
  • Intermediate characterization : Key intermediates, such as 4-((4-methylpiperazin-1-yl)methyl)benzaldehyde, are purified via trituration with Et₂O/DCM and validated using ¹H NMR (e.g., δ 2.14 ppm for methyl groups in DMSO-d₆) .

Q. How is the purity of this compound assessed in academic research?

Answer: Purity is evaluated using:

  • HPLC : A common method with ≥95% purity thresholds, as seen in protocols for related aldehydes .
  • Spectroscopic techniques : ¹H NMR integration ratios and absence of extraneous peaks confirm structural integrity .

Q. What solubility challenges are associated with this compound, and how are they addressed experimentally?

Answer: The compound’s limited water solubility (similar to 4-hydroxybenzaldehyde at ~8.45 mg/mL) is mitigated by:

  • Organic co-solvents : Ethanol or DMSO are used to enhance solubility in biological assays .
  • Surfactants : Polysorbate-80 or cyclodextrins in formulation studies .

Advanced Research Questions

Q. How can reaction yields for this compound synthesis be optimized?

Answer: Yield optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency, as shown in benzimidazole syntheses (54% yield) .
  • Temperature control : Reactions conducted at 60–80°C reduce side-product formation .
  • Catalytic additives : Use of anhydrous K₂CO₃ or NaI enhances reaction kinetics in displacement reactions .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Answer:

  • Deuterated solvents : DMSO-d₆ or CDCl₃ minimize solvent interference in NMR analysis .
  • 2D NMR techniques : COSY and HSQC clarify ambiguous proton-proton correlations, especially for overlapping piperazine signals .
  • Cross-validation : Compare experimental data with computational predictions (e.g., ACD/Labs Percepta) .

Q. How does the 4-methylpiperazine moiety influence the compound’s bioactivity in structure-activity relationship (SAR) studies?

Answer:

  • Basic nitrogen modulation : The piperazine group enhances solubility and receptor binding via protonation at physiological pH .
  • Substituent effects : Methyl groups on piperazine reduce metabolic degradation, as observed in kinase inhibitor analogs .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

Answer:

FactorExample from LiteratureResolution Strategy
Reagent purity 95% vs. 97% reagentsUse HPLC-grade reactants .
Workup conditions Trituration vs. column chromatographyOptimize based on intermediate polarity .
Catalyst loading 1.0 vs. 1.2 equiv. NaBH(OAc)₃Titrate reducing agents to minimize over-reduction .

Methodological Considerations

Q. What analytical workflows are recommended for quantifying trace impurities?

Answer:

  • LC-MS/MS : Detects impurities at ppm levels using MRM transitions .
  • Elemental analysis : Validates stoichiometric ratios (e.g., C, H, N within 0.4% of theoretical) .

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